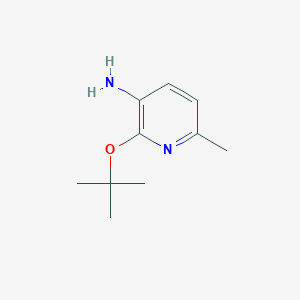
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups, along with a butanone side chain. Its molecular formula is C11H12ClFO2.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2-chloro-4-fluorophenyl chloroacetate with aluminum chloride at temperatures ranging from 130°C to 140°C . This reaction yields the desired product with a moderate yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethanone: This compound has a shorter side chain and different reactivity.
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with an additional chlorine atom, affecting its chemical properties.
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one: Features a propanone side chain, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClFO2 |
|---|---|
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3 |
InChI-Schlüssel |
MACJRSCDINSRGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


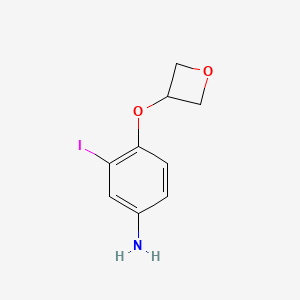

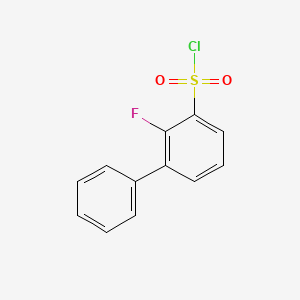
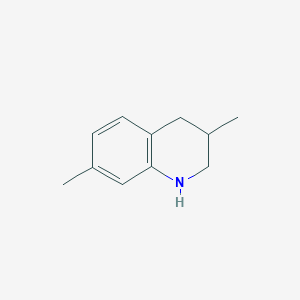
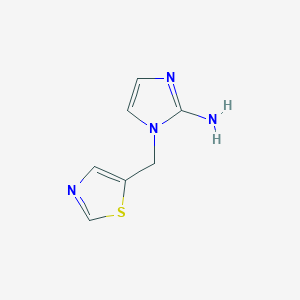


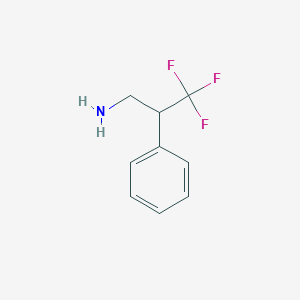




![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)
